molecular formula C7H5BrN2S B1441893 6-Bromo-2-methylthiazolo[5,4-b]pyridine CAS No. 886372-92-5

6-Bromo-2-methylthiazolo[5,4-b]pyridine

Cat. No.: B1441893
CAS No.: 886372-92-5
M. Wt: 229.1 g/mol
InChI Key: OSJMMGGVXKKBHV-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

6-Bromo-2-methylthiazolo[5,4-b]pyridine plays a significant role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity. The compound’s interactions with proteins often involve binding to specific active sites, leading to conformational changes that affect protein function. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties and interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways by interacting with key signaling molecules, leading to altered cellular responses. It can also affect gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional activity of specific genes. Furthermore, this compound can impact cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. This binding can result in conformational changes that either enhance or inhibit enzyme function. Additionally, this compound can interact with DNA or transcription factors, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression, enzyme activity, and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in gene expression. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and alterations in normal cellular function. Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit or activate metabolic enzymes, leading to changes in the production and utilization of metabolites. Additionally, this compound can affect the activity of coenzymes, further modulating metabolic pathways and cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to specific cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, this compound may localize to the mitochondria, where it can affect metabolic processes and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methylthiazolo[5,4-b]pyridine typically involves the cyclization of pyridine derivatives with thiazole precursors. One common method includes the reaction of 2-aminopyridine with α-bromoacetophenone in the presence of a base, followed by cyclization with Lawesson’s reagent . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2-methylthiazolo[5,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 6-position enhances its reactivity and potential for further functionalization .

Properties

IUPAC Name

6-bromo-2-methyl-[1,3]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJMMGGVXKKBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718765
Record name 6-Bromo-2-methyl[1,3]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886372-92-5
Record name 6-Bromo-2-methylthiazolo[5,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886372-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methyl[1,3]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-methylthiazolo[5,4-b]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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